Vobtusine

Vue d'ensemble

Description

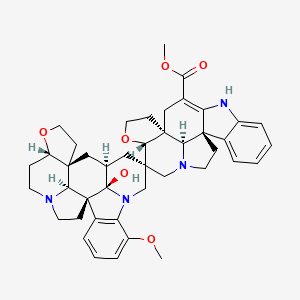

La Vobtusine est un alcaloïde indolique présent dans plusieurs plantes du genre Voacanga . Elle est connue pour sa structure moléculaire complexe et ses activités biologiques significatives. La formule chimique de la this compound est C43H50N4O6, et sa masse molaire est de 718,895 g/mol .

Applications De Recherche Scientifique

Vobtusine has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other complex alkaloids and studying reaction mechanisms.

Mécanisme D'action

Target of Action

Vobtusine is an aspidosperma-aspidosperma alkaloid isolated from the bark of Voacanga foetida . , particularly caspase-9. Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Mode of Action

This compound’s mode of action is believed to involve the activation of the caspase pathway . Specifically, it is suggested that this compound initiates the apoptosis process by activating caspase-9 . This activation leads to a change in Bcl-2 family protein expression and the execution of apoptosis by caspase-3 .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the intrinsic pathway of apoptosis . The intrinsic pathway is a process of programmed cell death initiated within the cell itself. It is regulated by the Bcl-2 family of proteins and leads to the activation of caspases, which then carry out the process of apoptosis .

Result of Action

The result of this compound’s action is the induction of apoptosis, or programmed cell death . This is achieved through the activation of the caspase pathway, leading to changes in Bcl-2 family protein expression and the execution of apoptosis by caspase-3 . This leads to cell death due to their proteolytic activity .

Analyse Biochimique

Biochemical Properties

Vobtusine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme acetylcholinesterase, where it acts as an inhibitor. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. Additionally, this compound has been shown to interact with proteins involved in the apoptotic pathway, thereby influencing cell death mechanisms .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, this compound enhances synaptic transmission by inhibiting acetylcholinesterase, leading to prolonged action of acetylcholine. This can influence cell signaling pathways, particularly those involved in memory and learning. In cancer cells, this compound has been observed to induce apoptosis, thereby reducing cell proliferation. It also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine. This results in increased acetylcholine levels, enhancing cholinergic signaling. Additionally, this compound interacts with proteins in the apoptotic pathway, leading to the activation of caspases and subsequent cell death. These interactions highlight the dual role of this compound in modulating neurotransmission and inducing apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its inhibitory effect on acetylcholinesterase and its pro-apoptotic activity in cancer cells. Prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of acetylcholinesterase expression or activation of survival pathways in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances cognitive function by increasing acetylcholine levels in the brain. At high doses, this compound can exhibit toxic effects, such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range maximizes the therapeutic benefits while minimizing adverse effects. These findings underscore the importance of dosage optimization in the therapeutic application of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound also affects the metabolism of acetylcholine by inhibiting acetylcholinesterase, thereby altering the balance of neurotransmitter levels in the brain .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound is distributed to various organelles, including the endoplasmic reticulum and mitochondria. This distribution is facilitated by binding proteins that recognize and transport this compound to its target sites .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other cytoplasmic proteins. It is also found in the mitochondria, where it influences apoptotic pathways. Post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound, directing it to specific compartments or organelles .

Méthodes De Préparation

Voies de Synthèse et Conditions Réactionnelles : La synthèse de la Vobtusine implique plusieurs étapes, à partir de dérivés indoliques plus simples. Le processus comprend généralement des réactions de cyclisation, d'oxydation et d'estérification. Les détails spécifiques sur les voies de synthèse et les conditions réactionnelles sont souvent propriétaires et varient en fonction de la configuration de la recherche ou industrielle.

Méthodes de Production Industrielle : La production industrielle de la this compound est généralement réalisée par extraction à partir d'espèces de Voacanga, en particulier Voacanga africana . Le processus d'extraction implique une extraction par solvant suivie d'étapes de purification telles que la chromatographie pour isoler la this compound des autres alcaloïdes présents dans la plante.

Analyse Des Réactions Chimiques

Types de Réactions : La Vobtusine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans la this compound, modifiant potentiellement ses propriétés pharmacologiques.

Substitution : Les réactions de substitution, en particulier à l'azote indolique, peuvent conduire à la formation de nouveaux composés ayant des activités biologiques variées.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle dans des conditions basiques ou acides.

Produits Majeurs : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut produire divers composés alkylés ou acylés.

4. Applications de la Recherche Scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme précurseur pour synthétiser d'autres alcaloïdes complexes et étudier les mécanismes réactionnels.

5. Mécanisme d'Action

Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires et voies. Elle est connue pour inhiber certaines enzymes et certains récepteurs, ce qui conduit à ses effets biologiques. Par exemple, il a été démontré que la this compound ciblait la cascade d'activation NF-κB, qui joue un rôle crucial dans l'inflammation et la réponse immunitaire . En inhibant cette voie, la this compound peut exercer des effets anti-inflammatoires et antiviraux.

Composés Similaires :

- Apparicine

- Affinisine

- Voacamine

- Lochnericine

Comparaison : La this compound est unique en raison de sa structure moléculaire spécifique et de la présence d'un composé spiro, qui la distingue des autres alcaloïdes indoliques similaires . Bien que des composés comme la Voacamine et la Lochnericine partagent des similitudes structurelles, la configuration et les groupes fonctionnels distincts de la this compound contribuent à ses activités biologiques uniques et à ses applications thérapeutiques potentielles .

Comparaison Avec Des Composés Similaires

- Apparicine

- Affinisine

- Voacamine

- Lochnericine

Comparison: Vobtusine is unique due to its specific molecular structure and the presence of a spiro compound, which distinguishes it from other similar indole alkaloids . While compounds like Voacamine and Lochnericine share some structural similarities, this compound’s distinct configuration and functional groups contribute to its unique biological activities and potential therapeutic applications .

Activité Biologique

Vobtusine is a bisindole alkaloid derived from various species of the Voacanga plant, particularly Voacanga foetida and Voacanga globosa. This compound has garnered attention due to its significant biological activities, especially in the context of cancer treatment and antiviral properties. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Cytotoxic Activity

Numerous studies have evaluated the cytotoxic properties of this compound against various cancer cell lines. The cytotoxic effects are primarily assessed using assays such as MTT and CellTiter-Blue, which measure cell viability and proliferation.

Key Findings

-

Cytotoxicity Against Cancer Cell Lines :

- This compound demonstrated strong cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) with IC50 values ranging from 0.01 to 0.22 µM, indicating potent activity .

- In comparative studies, this compound showed higher efficacy than other alkaloids derived from the same plant sources .

-

Mechanisms of Action :

- The mechanism through which this compound exerts its cytotoxic effects involves the modulation of apoptotic pathways. It has been shown to inhibit anti-apoptotic proteins such as Bcl-2 and Bcl-xL while promoting pro-apoptotic proteins like Bax and activating caspase-3 .

- Molecular docking studies indicate that this compound binds effectively to targets involved in apoptosis regulation, further supporting its role as a potential anticancer agent .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral effects, particularly against HIV.

Research Insights

- A study highlighted that this compound exhibits inhibitory activity on HIV production in latently infected cell lines. It was found to suppress HIV gene transcription effectively without causing significant cytotoxicity .

- The therapeutic index for this compound was reported as 2.7, indicating a favorable safety profile while exerting antiviral effects .

Data Summary

The following table summarizes the biological activities of this compound based on various studies:

| Activity | Cell Lines Tested | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Cytotoxic Activity | MCF-7, A549, PC-3 | 0.01 - 0.22 | Inhibition of Bcl-2, activation of Bax and caspases |

| Antiviral Activity | HIV-infected cell lines | Therapeutic Index: 2.7 | Inhibition of HIV gene transcription |

Case Studies

Several case studies have documented the clinical implications of this compound's biological activities:

- Case Study on Cancer Treatment :

- Antiviral Application :

Propriétés

IUPAC Name |

methyl (1R,1'R,7'S,11'R,12R,13'R,16S,17S,22R,24'R,25'S)-24'-hydroxy-19'-methoxyspiro[15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-17,15'-8-oxa-4,17-diazaheptacyclo[11.10.1.11,4.07,11.017,24.018,23.011,25]pentacosa-18(23),19,21-triene]-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50N4O6/c1-50-30-9-5-7-28-32(30)47-24-38(20-25-21-39-13-18-52-31(39)10-15-45-17-12-42(28,36(39)45)43(25,47)49)23-46-16-11-41-27-6-3-4-8-29(27)44-33(41)26(34(48)51-2)22-40(35(41)46)14-19-53-37(38)40/h3-9,25,31,35-37,44,49H,10-24H2,1-2H3/t25-,31+,35+,36+,37+,38+,39-,40+,41+,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMPGJMHQMBXKL-OPDPKHDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N3CC4(CC5C3(C26CCN7C6C8(C5)CCOC8CC7)O)CN9CCC12C9C3(C4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1N3C[C@]4(C[C@H]5[C@]3([C@]26CCN7[C@H]6[C@@]8(C5)CCO[C@H]8CC7)O)CN9CC[C@@]12[C@@H]9[C@@]3([C@H]4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19772-79-3 | |

| Record name | Methyl (2S,2aS,3′aR,4′aR,5aR,12bR,12′bR,12′cR,15aR,15′aS,17′aS)-2′,3′,4,4′a,5,6,8,12′c,13,13′,14,14′,17′,17′a-tetradecahydro-12′c-hydroxy-9′-methoxyspiro[1H,15aH-furo[2′,3′:7,8]indolizino[8,1-cd]carbazole-2(2aH),6′(7′H)-[4H,5H,15aH,16H]furo[2′,3′:7,8]indolizino[8,1-cd]pyrido[1,2,3-lm]carbazole]-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19772-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vobtusine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019772793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vobtusine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.